Azepan-2-ylmethanamine

Description

BenchChem offers high-quality Azepan-2-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azepan-2-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

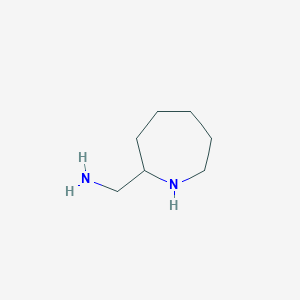

Structure

3D Structure

Properties

IUPAC Name |

azepan-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-6-7-4-2-1-3-5-9-7/h7,9H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSYMWLANYRIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of Chiral Azepan-2-ylmethanamine

Foreword: The Significance of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the principle of chirality is of paramount importance. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological profile. Many drugs are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities.[1][2] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[3] This understanding has propelled the shift from marketing racemic mixtures to developing single-enantiomer drugs, necessitating rigorous structural analysis to ensure enantiomeric purity and confirm absolute configuration.[4][5]

This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of chiral azepan-2-ylmethanamine, a key building block in the synthesis of various pharmaceutical agents. We will delve into the intricacies of spectroscopic and crystallographic techniques, offering not just procedural steps but also the underlying scientific rationale to empower researchers, scientists, and drug development professionals in their pursuit of safer and more effective medicines.

The Azepane Scaffold: A Privileged Structure with Conformational Complexity

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a recurring motif in a multitude of bioactive compounds.[6] Its structural flexibility, a consequence of the larger ring size compared to more common five- and six-membered rings, presents both a synthetic challenge and a unique opportunity for molecular design.[6][7] The synthesis of azepane derivatives often involves ring-closing or ring-expansion strategies, each with its own set of thermodynamic and kinetic hurdles.[7] This inherent conformational adaptability allows azepane-containing molecules to explore a wider conformational space, potentially leading to optimal interactions with biological targets.[6] However, this flexibility also complicates structural elucidation, as the molecule may exist as a mixture of conformers in solution.[8][9] Understanding and controlling the conformation of the azepane ring is therefore a critical aspect of its structural analysis.

Foundational Structural Elucidation: A Multi-technique Approach

The initial characterization of azepan-2-ylmethanamine relies on a synergistic combination of spectroscopic techniques to piece together its molecular framework.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[10]

Experimental Protocol: Foundational NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the chiral azepan-2-ylmethanamine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is dictated by the sample's solubility.[10]

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[10]

-

Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for organic molecules).[10]

-

Utilize a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

-

¹³C NMR Spectroscopy:

-

2D NMR (COSY and HSQC):

-

Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks, revealing which protons are adjacent to one another.

-

Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.

-

Data Interpretation: The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the fundamental structure of azepan-2-ylmethanamine. The flexible nature of the azepane ring may lead to complex multiplets in the ¹H NMR spectrum due to multiple, slowly interconverting conformations.[8]

Logical Workflow for Foundational Structural Elucidation

Caption: Foundational spectroscopic workflow for structural elucidation.

Determination of Enantiomeric Purity and Absolute Configuration

Once the basic structure is confirmed, the critical next step is to analyze the stereochemistry of the chiral center. This involves determining the enantiomeric excess (ee) and assigning the absolute configuration (R or S).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[13] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP).[14]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

-

Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often effective for the separation of chiral amines.[14][15]

-

Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is critical for achieving optimal separation.

-

Sample Preparation: Prepare a dilute solution of the azepan-2-ylmethanamine sample in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers will elute at different retention times, allowing for their quantification by integrating the peak areas.

-

Enantiomeric Excess (ee) Calculation: The ee is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

Causality in Method Development: The choice of CSP and mobile phase is not arbitrary. It is based on creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector of the stationary phase. The difference in the stability of these complexes dictates the separation.[16]

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy can also be a powerful tool for determining enantiomeric purity through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[17][18]

-

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with a CDA (e.g., Mosher's acid chloride) to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers.[19][20]

-

Chiral Solvating Agents (CSAs): The chiral amine forms transient diastereomeric complexes with a CSA in solution. This can lead to the resolution of signals for the two enantiomers in the NMR spectrum.[17]

¹⁹F NMR for Enhanced Resolution: The use of fluorine-containing CDAs or CSAs can be particularly advantageous. The wide chemical shift range and high sensitivity of ¹⁹F NMR often provide baseline resolution of the diastereomeric signals, facilitating accurate quantification.[17]

Circular Dichroism (CD) Spectroscopy: Assigning Absolute Configuration

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration.[21]

Experimental Protocol: CD Spectroscopy for Absolute Configuration

-

Sample Preparation: Prepare a solution of the enantiomerically pure azepan-2-ylmethanamine in a suitable solvent that is transparent in the desired UV region.

-

Data Acquisition: Record the CD spectrum over a range of wavelengths where the molecule has electronic transitions.

-

Data Analysis: The sign of the Cotton effects (positive or negative peaks) in the CD spectrum can be related to the absolute configuration of the chiral center. This is often done by comparing the experimental spectrum to theoretically calculated spectra or by applying empirical rules for related structures.[22]

Advanced Application: Supramolecular CD Methods Recent advancements involve the use of supramolecular assemblies to enhance the CD signal of chiral amines.[23][24] By mixing the chiral amine with other components, a chiral host-guest complex is formed that produces a distinct and often more intense CD signal, facilitating the determination of both enantiomeric excess and absolute configuration.[21][25]

Decision Tree for Chiral Analysis

Caption: Decision-making process for chiral analysis techniques.

Definitive Structure Determination: X-ray Crystallography

For an unambiguous determination of both the relative and absolute configuration of chiral azepan-2-ylmethanamine, single-crystal X-ray crystallography is the gold standard.[26] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[27]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: The primary challenge is often growing a single crystal of suitable quality. This may require derivatization of the amine to a salt (e.g., with a chiral acid) or another crystalline solid.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[27]

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.[26]

-

Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined through anomalous dispersion effects, typically by including a heavy atom in the crystal structure or using specific wavelengths of X-rays.

Self-Validating Nature of Crystallography: A successfully refined crystal structure is inherently self-validating. The quality of the final model is assessed by various statistical parameters (e.g., R-factor) that indicate the agreement between the calculated and observed diffraction data.

Conformational Analysis of the Azepane Ring

As previously mentioned, the seven-membered azepane ring is conformationally flexible.[6] A comprehensive structural analysis should therefore include an investigation of its preferred conformation(s).

Techniques for Conformational Analysis:

-

Variable-Temperature NMR (VT-NMR): By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion. At low temperatures, the interconversion between different conformers may be slowed down, allowing for their individual observation and characterization.

-

Nuclear Overhauser Effect (NOE) NMR: NOE experiments (e.g., NOESY or ROESY) provide information about the spatial proximity of protons. This data can be used to deduce the three-dimensional structure and preferred conformation of the molecule in solution.

-

Computational Modeling: Quantum mechanical calculations (e.g., Density Functional Theory - DFT) can be used to calculate the relative energies of different possible conformations of the azepane ring, predicting the most stable conformers.[8]

The combination of experimental NMR data and computational modeling provides a powerful approach to understanding the conformational landscape of chiral azepan-2-ylmethanamine.[8]

Summary of Analytical Techniques and Their Applications

| Technique | Primary Application | Information Obtained | Key Considerations |

| ¹H and ¹³C NMR | Foundational Structure Elucidation | Connectivity, chemical environment of atoms | Solvent choice, field strength for resolution[10] |

| 2D NMR (COSY, HSQC) | Detailed Connectivity Mapping | H-H and C-H correlations | Time-intensive, requires higher concentration |

| Chiral HPLC | Enantiomeric Purity (ee) Determination | Quantitative separation of enantiomers | Selection of appropriate chiral stationary phase[14] |

| NMR with Chiral Auxiliaries | Enantiomeric Purity (ee) Determination | Diastereomeric differentiation | Complete reaction for CDAs, choice of CSA[17] |

| Circular Dichroism (CD) | Absolute Configuration Determination | Chiroptical properties, Cotton effects | Requires enantiomerically pure sample, solvent transparency[21] |

| X-ray Crystallography | Definitive 3D Structure and Absolute Configuration | Atomic coordinates, bond lengths/angles | Requires a single crystal of good quality[26] |

| VT-NMR and NOE NMR | Conformational Analysis | Dynamic processes, through-space proton proximities | Temperature range, interpretation of NOE data |

| Computational Modeling | Conformational Analysis | Relative energies of conformers, predicted structures | Accuracy depends on the level of theory and basis set[8] |

Conclusion: An Integrated Approach to Structural Integrity

The thorough structural analysis of chiral azepan-2-ylmethanamine is a multi-faceted endeavor that is critical for its application in drug development. A logical and integrated application of the techniques outlined in this guide—from foundational NMR and mass spectrometry to advanced chiral separation, CD spectroscopy, and X-ray crystallography—is essential for unequivocally defining its structure, stereochemistry, and conformational preferences. This rigorous analytical approach ensures the scientific integrity of research and development efforts, ultimately contributing to the creation of well-characterized and safer therapeutic agents.

References

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]

-

DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. (n.d.). Purdue University Graduate School. [Link]

-

Biocatalytic synthesis of chiral amine building blocks. (n.d.). University of Nottingham - UK. [Link]

-

Enantioselective Synthesis of Aminobenzazepinones. (2025). ResearchGate. [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). PubMed. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. [Link]

-

Synthesis of chiral lactams by asymmetric nitrogen insertion. (2025). PMC - NIH. [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). PMC - PubMed Central. [Link]

-

Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (n.d.). MDPI. [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. (2023). MDPI. [Link]

-

A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024). PMC. [Link]

-

Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). University of Victoria. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

-

Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination. (2011). Chemical Science (RSC Publishing). [Link]

-

Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (n.d.). ChemRxiv. [Link]

-

Synthesis and antimycobacterial activity of capuramycin analogues. Part 1: substitution of the azepan-2-one moiety of capuramycin. (2003). PubMed. [Link]

-

Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). PMC. [Link]

-

Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (n.d.). Analytical Chemistry. [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2025). ResearchGate. [Link]

-

Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid ee Determination. (n.d.). The University of Texas at Austin. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2025). ResearchGate. [Link]

-

Conformational regulation of substituted azepanes through selective monofluorination. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Emerging Applications of Chiral Switching in Drug Discovery and Development. (n.d.). JOCPR. [Link]

-

Synthesis of Chiral δ-Aminoboronic Esters by Enantioselec- tive Hydrogenation of 1,2-Azaborines. (n.d.). ChemRxiv. [Link]

-

Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. (n.d.). PubMed. [Link]

-

NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. (n.d.). Organic Letters - ACS Publications. [Link]

-

Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (n.d.). PMC - NIH. [Link]

-

Synthesis of 2-Oxaadamantane Derivatives. (n.d.). PMC - NIH. [Link]

-

Optically active amines. 33. Circular dichroism of substituted phenylcarbinols. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

Chiral Drugs: A twisted tale in pharmaceuticals. (2025). Chiralpedia. [Link]

-

Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. (n.d.). PMC - NIH. [Link]

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PMC. [Link]

-

Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). University of Texas at Austin. [Link]

-

Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. (2020). ResearchGate. [Link]

-

Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

-

Highlights of Spectroscopic Analysis – A Review. (2021). ResearchGate. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024). ResearchGate. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (n.d.). MDPI. [Link]

-

Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. (2017). PubMed. [Link]

-

Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. (2009). PubMed. [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality [mdpi.com]

- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. jopir.in [jopir.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Circular dichroism of multi-component assemblies for chiral amine recognition and rapid ee determination - Chemical Science (RSC Publishing) DOI:10.1039/C1SC00496D [pubs.rsc.org]

- 24. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 25. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Technical Guide: Conformational Analysis of the Azepane Ring in Azepan-2-ylmethanamine

Executive Summary

Azepan-2-ylmethanamine (also known as 2-(aminomethyl)azepane) represents a distinct challenge in structural biology and medicinal chemistry. Unlike rigid pyrrolidines (5-membered) or well-defined piperidines (6-membered), the 7-membered azepane ring exists in a state of high entropic flux, characterized by low energy barriers between conformers.

This guide provides a rigorous framework for analyzing the conformational preferences of this scaffold. It synthesizes computational modeling with experimental validation, focusing on the competition between transannular strain minimization and intramolecular hydrogen bonding (IMHB) introduced by the vicinal diamine motif.

The Azepane Challenge: Pseudorotation and Entropy

The 7-membered ring does not adhere to the rigid "chair/boat" dichotomy of cyclohexane. Instead, it occupies a conformational landscape defined by pseudorotation .[1]

The Primary Conformers

For unsubstituted azepane, the two dominant low-energy conformations are the Twist-Chair (TC) and the Twist-Boat (TB) .

-

Twist-Chair (TC): Generally the global minimum. It minimizes torsional strain but suffers from some transannular interactions.

-

Twist-Boat (TB): Slightly higher in energy (approx. 2-3 kcal/mol) but easily accessible at room temperature.

The Pseudorotation Pathway

The transition between these forms involves a low-energy pathway where the ring atoms "ripple" without breaking bonds. This results in broad NMR signals at room temperature, necessitating specific protocols (see Section 3) to resolve discrete species.

The 2-Aminomethyl Effect: Sterics vs. Electronic Locking

In azepan-2-ylmethanamine, the 2-position substituent introduces a critical energetic bias.

Steric Preference (The Equatorial Rule)

In the absence of electronic effects, the bulky methanamine group (

The Intramolecular Hydrogen Bond (The Locking Mechanism)

The unique feature of this molecule is the 1,2-diamine motif. The exocyclic primary amine (

-

Effect: This interaction (

) stabilizes a gauche conformation of the exocyclic C-C bond. -

Consequence: To maintain this H-bond, the ring may distort into a specific Twist-Chair geometry that brings the nitrogen lone pairs into proximity, potentially forcing the substituent into a pseudo-axial orientation.

Computational Workflow: An "In Silico" Protocol

Due to the high flexibility, standard energy minimization is insufficient. A Boltzmann-weighted ensemble approach is required.

Protocol Diagram

The following workflow outlines the necessary steps to identify the bioactive conformation.

Caption: Figure 1. A robust computational pipeline for resolving high-entropy heterocyclic ensembles.

Key Computational Parameters

| Parameter | Setting | Rationale |

| Force Field | OPLS4 or MMFF94 | Accurately parameterizes amines and flexible rings. |

| DFT Functional | Includes dispersion corrections (D3), critical for capturing weak intramolecular H-bonds. | |

| Basis Set | 6-311+G(d,p) | Diffuse functions (+) are essential for modeling lone pair interactions on Nitrogen. |

| Solvent Model | IEFPCM / SMD | Gas phase calculations exaggerate H-bonds; solvation provides realistic damping. |

Experimental Validation: The NMR Toolkit

Computational models must be validated against physical observables. For azepanes, Nuclear Magnetic Resonance (NMR) is the gold standard.

Variable Temperature (VT) NMR

At 298K (25°C), the azepane ring undergoes rapid pseudorotation, averaging the signals.

-

Protocol: Cool the sample to -60°C to -90°C (in

or -

Observation: The broad signals will decoalesce into sharp peaks representing distinct conformers (e.g., major TC and minor TB). Integration of these peaks yields the equilibrium constant (

).

Vicinal Coupling Constants ( )

The Karplus equation relates the coupling constant (

-

Target: Measure

between -

Analysis:

-

Large

(~10-12 Hz): Indicates an anti-periplanar ( -

Small

(~2-4 Hz): Indicates a gauche (

-

NOESY/ROESY (Through-Space Interactions)

Nuclear Overhauser Effect spectroscopy detects protons within 5Å of each other.

-

Critical Experiment: Look for NOE cross-peaks between the side-chain methylene protons and the trans-annular ring protons (C4 or C5 positions).

-

Interpretation: Strong transannular NOEs confirm a "folded" Twist-Boat conformation; absence suggests an "extended" Twist-Chair.

Synthesis & Application Context

Understanding the conformation is a prerequisite for utilizing this scaffold in drug discovery.

Synthetic Access

The azepan-2-ylmethanamine core is typically accessed via:

-

Ring Expansion: Schmidt reaction of cyclohexanones followed by functionalization.

-

Reduction: Reduction of azepane-2-carboxamide or 2-cyanoazepane.

-

Nitroarene Rearrangement: Photochemical dearomative ring expansion of nitrobenzenes (a modern, high-value approach).

Pharmacological Relevance[1][2][3]

-

GPCR Ligands: The flexible azepane ring allows the amine to adopt induced-fit geometries in G-Protein Coupled Receptors (e.g., Dopamine or Orexin receptors).

-

Enzyme Inhibition: Used as a mimic for the transition state in protease inhibitors, where the 7-membered ring spans the active site cleft more effectively than a 6-membered ring.

References

-

Conformational Analysis of 7-Membered Rings

-

Intramolecular Hydrogen Bonding in 1,2-Diamines

-

Kwon, Y., et al. (1997). Intramolecular Hydrogen Bonding... of 1,2-Ethanediamine. Journal of Physical Chemistry A. Link

-

-

Synthesis via Nitroarene Expansion

-

Azepane in Drug Discovery

- General Heterocyclic Conformation: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard Text).

Sources

Technical Guide: Azepan-2-ylmethanamine Derivatives in CNS Drug Discovery

Executive Summary

The "Goldilocks" Expansion: Beyond Six-Membered Rings

In the landscape of Central Nervous System (CNS) medicinal chemistry, the piperidine (6-membered) and pyrrolidine (5-membered) rings have long dominated as nitrogenous scaffolds. However, the azepan-2-ylmethanamine (homopipecolic amine) scaffold represents a critical area of "chemical space expansion." This 7-membered heterocycle offers unique conformational entropy—more flexible than piperidine but more restricted than linear polyamines—allowing it to induce distinct induced-fit binding modes in G-Protein Coupled Receptors (GPCRs) and intracellular chaperones like Sigma-1 (

This guide details the structural rationale, synthetic architecture, and pharmacological optimization of azepan-2-ylmethanamine derivatives, specifically targeting dopaminergic modulation and neuroprotective pathways.

Part 1: Structural Rationale & Pharmacophore Analysis

The Hydrophobic Bulk & Entropy Factor

The azepane ring is not merely a "larger piperidine." Its chair-twist conformational equilibrium allows the C2-substituent (the methanamine tail) to explore vectors unavailable to 6-membered rings.

-

Lipophilicity: The additional methylene group increases

by approximately 0.5 units compared to piperidine, enhancing Blood-Brain Barrier (BBB) passive diffusion, provided the polar surface area (PSA) remains under 90 Ų. -

Binding Pocket Occupancy: In Dopamine D2/D3 receptors, the azepane ring fills the hydrophobic "orthosteric" pocket more completely than piperidine, often leading to slower off-rates (

) and longer residence times.

Stereochemical Imperative

The C2 position is a chiral center. Biological activity is rarely equipotent between enantiomers:

-

(S)-Isomers: Often mimic L-proline/L-pipecolic acid topology, frequently favored by peptide transporters and specific GPCR pockets.

-

(R)-Isomers: May exhibit distinct selectivity profiles, particularly in Sigma receptor binding where bulk tolerance is higher.

Part 2: Synthetic Architectures

Core Synthesis Strategies

The synthesis of the azepan-2-ylmethanamine core generally follows two main retrosynthetic disconnections:

-

Ring Expansion (Schmidt/Beckmann): Starting from cyclohexanone derivatives.

-

Cyclization: Starting from lysine derivatives (chiral pool approach).

2.2 Critical Protocol: Resolution of (RS)-Azepan-2-ylmethanamine

While asymmetric synthesis is elegant, the most robust route for generating gram-scale building blocks for SAR (Structure-Activity Relationship) screening is the resolution of the racemate.

Protocol: Optical Resolution via Diastereomeric Salt Formation

-

Objective: Isolation of enantiopure (S)-azepan-2-ylmethanamine.

-

Reagents: Racemic azepan-2-ylmethanamine, (L)-(+)-Tartaric acid, Ethanol (95%).

Step-by-Step Methodology:

-

Salt Formation: Dissolve 50 mmol of racemic amine in 100 mL of hot ethanol. Slowly add 25 mmol (0.5 eq) of (L)-(+)-Tartaric acid dissolved in 50 mL hot ethanol.

-

Causality: Using 0.5 equivalents maximizes the yield of the less soluble diastereomeric salt (Pope-Peachey method).

-

-

Crystallization: Allow the solution to cool to room temperature over 4 hours, then refrigerate at 4°C overnight.

-

Self-Validation: If precipitation occurs too rapidly (amorphous solid), reheat and add 10% water to slow nucleation.

-

-

Filtration & Recrystallization: Filter the white crystals. Recrystallize from boiling ethanol/water (9:1) until constant melting point is achieved.

-

Liberation of Free Base: Suspend the salt in DCM and treat with 2M NaOH. Separate the organic layer, dry over

, and concentrate. -

Enantiomeric Excess (ee) Determination: Derivatize a small aliquot with Mosher's acid chloride and analyze via

NMR or Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

Part 3: Medicinal Chemistry & CNS Applications[1][2][3][4]

Target Class 1: Sigma-1 ( ) Receptor Chaperones

The azepane scaffold is a privileged structure for

-

Mechanism:

receptors reside at the Mitochondria-Associated ER Membrane (MAM). Agonists promote cell survival by chaperoning IP3 receptors and preventing calcium overload. -

Azepane Advantage: The 7-membered ring provides the necessary bulk to anchor the ligand in the

hydrophobic pocket, while the methanamine tail extends to interact with Asp126.

Target Class 2: Dopamine D3 Antagonists/Partial Agonists

Selective D3 ligands are sought for treating substance use disorders.

-

Pharmacophore: Typically requires an aryl-piperazine or aryl-azepane connected to a lipophilic head group via a butyl linker.

-

Optimization: Replacing the piperazine with 4-phenyl-azepan-2-ylmethanamine often retains D3 affinity but reduces D2 affinity, improving the selectivity window and reducing extrapyramidal side effects.

Target Class 3: GlyT1 Inhibitors

Sarcosine-based inhibitors often suffer from poor BBB permeability.

-

Strategy: Incorporating the amino acid moiety into the semi-rigid azepane ring (as a cyclic homopipecolic acid bioisostere) masks the zwitterionic character and improves CNS penetration (MPO score > 4.5).

Part 4: Visualization of Signaling & Workflows

Diagram: Sigma-1 Receptor Modulation Pathway

This diagram illustrates how Azepane-based ligands modulate the ER-Mitochondria interface to exert neuroprotection.

Caption: Mechanism of Action for Azepane-derived Sigma-1 agonists stabilizing ER-Mitochondria Ca2+ signaling.

Diagram: CNS Multiparameter Optimization (MPO) Workflow

A logical decision tree for optimizing the azepane scaffold for brain penetration.

Caption: CNS MPO decision tree for filtering azepane derivatives during lead optimization.

Part 5: Key Data Summary

Table 1: Comparative Physicochemical Profile (Piperidine vs. Azepane)

| Property | Piperidine Core | Azepane Core | CNS Implication |

| Ring Size | 6-membered | 7-membered | Azepane has higher conformational entropy. |

| LogP (Parent) | ~0.8 | ~1.3 | Azepane is more lipophilic; better passive BBB entry. |

| pKa (Sec. Amine) | ~11.1 | ~11.0 | Similar basicity; both require modulation (e.g., EWG) for CNS MPO. |

| Metabolic Liability | Azepane is slightly more prone to CYP450 oxidation due to ring strain. | ||

| Receptor Selectivity | High D2 Affinity | High D3/Sigma Affinity | Azepane offers "selectivity via bulk." |

References

-

Sigma Receptor Ligand Design

- Title: Identification of Antagonists Selective for Sigma Receptor Subtypes th

- Source: N

-

URL:[Link]

-

GlyT1 Inhibition & Azepane Scaffold

-

Dopamine D3 Receptor Antagonists

- Title: Highly Selective Dopamine D3 Receptor Antagonists with Aryl

- Source: N

-

URL:[Link]

-

Blood-Brain Barrier Permeability Strategies

Sources

- 1. Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric Synthesis of Enantiopure Azepan-2-ylmethanamine: A Detailed Guide for Researchers

Abstract

Enantiomerically pure azepan-2-ylmethanamine is a valuable chiral building block in medicinal chemistry, finding application as a key structural motif in a variety of pharmacologically active compounds. Its seven-membered saturated nitrogen heterocycle, the azepane ring, coupled with a chiral aminomethyl side chain at the C2 position, provides a unique three-dimensional scaffold for molecular recognition by biological targets. This comprehensive guide presents a detailed exploration of a robust and efficient methodology for the asymmetric synthesis of enantiopure azepan-2-ylmethanamine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the critical parameters that ensure high yield and enantioselectivity. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Chiral Azepanes in Drug Discovery

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, has garnered significant interest in contemporary drug discovery. Unlike the more common five- and six-membered rings (pyrrolidines and piperidines), the conformational flexibility of the azepane ring allows for the exploration of a broader chemical space, often leading to compounds with improved pharmacological profiles. When functionalized with a chiral center, particularly at the C2 position, the resulting enantiopure azepane derivatives serve as critical intermediates in the synthesis of complex molecules with specific biological activities. The aminomethyl group at this position provides a key handle for further chemical modifications, enabling the construction of diverse compound libraries for screening and lead optimization.

The challenge in synthesizing such structures lies in the precise control of stereochemistry. The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or even exhibiting undesirable side effects. Therefore, the development of reliable asymmetric syntheses is paramount. This guide will focus on a practical and scalable approach to obtain enantiopure azepan-2-ylmethanamine, a versatile building block for the synthesis of next-generation therapeutics.

Strategic Approach: Chiral Pool Synthesis from L-Lysine

A highly effective and atom-economical strategy for the synthesis of enantiopure compounds is to utilize the "chiral pool," which consists of readily available and inexpensive chiral molecules from natural sources. For the synthesis of (S)-azepan-2-ylmethanamine, the proteinogenic amino acid L-lysine serves as an ideal starting material. L-lysine possesses the requisite carbon skeleton and the desired stereochemistry at the eventual C2 position of the azepane ring.

The overall synthetic strategy involves two key transformations:

-

Intramolecular Cyclization: Formation of the seven-membered azepane ring from the linear lysine backbone.

-

Functional Group Transformation: Conversion of the carboxylic acid moiety of lysine into an aminomethyl group.

This approach is advantageous as it obviates the need for a resolution step, which can be inefficient, and leverages the inherent chirality of the starting material.

Caption: Overall workflow for the chiral pool synthesis of (S)-azepan-2-ylmethanamine from L-lysine.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the asymmetric synthesis of (S)-azepan-2-ylmethanamine starting from L-lysine. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis of (S)-Nε-benzyloxycarbonyl-azepan-2-one (Lysine Lactam)

The first crucial step is the protection of the ε-amino group of L-lysine, followed by intramolecular cyclization to form the corresponding lactam. The benzyloxycarbonyl (Cbz) group is an excellent choice for protection due to its stability under the reaction conditions and its ease of removal in a later step.

Protocol 1: Nε-Protection and Lactamization of L-Lysine

-

Nε-Protection:

-

Suspend L-lysine monohydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium carbonate (2.5 eq) in portions to maintain the pH between 9-10.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while vigorously stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture to pH 2 with 2 M HCl.

-

Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Nε-Cbz-L-lysine.

-

-

Lactamization:

-

Dissolve the crude Nε-Cbz-L-lysine in a suitable high-boiling solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 18-24 hours).

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-Nε-benzyloxycarbonyl-azepan-2-one as a white solid.

-

Causality and Insights: The choice of a high-boiling solvent and a Dean-Stark trap is critical for driving the equilibrium of the lactamization reaction towards the product by removing water. The acidic catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the α-amino group.

Part 2: Reduction of the Lactam and Conversion to the Diamine

With the chiral lactam in hand, the next stage involves the reduction of the amide carbonyl to an amine and the conversion of the carboxylic acid precursor to the aminomethyl group. This is achieved through a two-step process: reduction of the lactam to the corresponding cyclic amine, followed by conversion of the protected ε-amino group to the desired aminomethyl functionality. A more direct approach involves the reduction of the lactam carbonyl and the simultaneous or sequential reduction of a nitrile or nitro group precursor to the aminomethyl group.

A highly efficient method involves the reduction of the lactam to the corresponding amino alcohol, followed by conversion of the alcohol to a leaving group and subsequent displacement with an azide, and finally reduction to the amine. A more direct route involves the conversion of the lactam to a thioamide followed by reduction. However, a robust and scalable method is the reduction of an intermediate nitrile.

Protocol 2: Synthesis of N-Boc-(S)-azepan-2-ylmethanamine

-

Conversion of Lactam to Nitrile:

-

To a solution of (S)-Nε-benzyloxycarbonyl-azepan-2-one (1.0 eq) in dry THF at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise.

-

After stirring for 1 hour, add diethyl cyanophosphonate (1.2 eq).

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product, 2-cyano-Nε-Cbz-azepane, is then protected on the ring nitrogen with a Boc group by treatment with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP in dichloromethane.

-

-

Asymmetric Reduction of the Nitrile:

-

The asymmetric reduction of the nitrile to the primary amine is a critical step for ensuring high enantiopurity. A catalytic asymmetric hydrogenation is the method of choice.

-

Dissolve the N-Boc-2-cyano-Nε-Cbz-azepane in methanol.

-

Add a chiral ruthenium or rhodium catalyst, such as a Ru-BINAP complex (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl) (0.5-1 mol%).

-

Pressurize the reaction vessel with hydrogen gas (50-100 atm).

-

Heat the reaction to 50-80 °C and stir for 24-48 hours.

-

Carefully release the pressure and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-Nε-Cbz-(S)-azepan-2-ylmethanamine.

-

Causality and Insights: The use of a chiral catalyst in the hydrogenation of the nitrile is the key to achieving high enantioselectivity. The chiral ligands on the metal center create a chiral environment that directs the hydrogenation to one face of the nitrile, leading to the preferential formation of one enantiomer of the amine.

Part 3: Deprotection to Yield Enantiopure Azepan-2-ylmethanamine

The final step is the removal of the protecting groups to yield the target molecule. The Cbz and Boc groups can be removed under different conditions, allowing for selective deprotection if needed for further functionalization. For the final product, simultaneous deprotection is often desirable.

Protocol 3: Deprotection

-

Hydrogenolysis of the Cbz group and Acidolysis of the Boc group:

-

Dissolve the protected diamine from the previous step in methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure or at a slightly elevated pressure) for 12 hours. This step will cleave the Cbz group.

-

After the hydrogenolysis is complete (monitored by TLC), filter the reaction mixture through Celite.

-

To the filtrate, add a strong acid such as hydrochloric acid in dioxane (4 M solution) and stir at room temperature for 2-4 hours to remove the Boc group.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting hydrochloride salt of (S)-azepan-2-ylmethanamine can be isolated by trituration with diethyl ether or purified by recrystallization.

-

The free base can be obtained by treatment with a suitable base.

-

Data Summary and Characterization

The success of the synthesis is determined by the yield and the enantiomeric excess (ee) of the final product. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (%) | Analytical Method |

| 1 | (S)-Nε-benzyloxycarbonyl-azepan-2-one | 75-85 | >99 (from L-lysine) | Chiral HPLC |

| 2 | N-Boc-Nε-Cbz-(S)-azepan-2-ylmethanamine | 60-70 | >98 | Chiral HPLC |

| 3 | (S)-Azepan-2-ylmethanamine | 85-95 | >98 | Chiral HPLC, ¹H NMR with chiral solvating agent |

Alternative Strategy: Asymmetric Hydrogenation of a Prochiral Enamine

An alternative and convergent approach involves the synthesis of a prochiral azepane precursor, which is then subjected to a catalytic asymmetric hydrogenation to introduce the chiral center. A suitable precursor is a cyclic enamine or imine.

Caption: Workflow for the asymmetric hydrogenation approach to enantiopure azepan-2-ylmethanamine.

This strategy often involves the synthesis of 2-(nitromethylene)azepane or a similar precursor, followed by asymmetric hydrogenation of the double bond and reduction of the nitro group. The choice of a suitable chiral catalyst is paramount for achieving high enantioselectivity.

Conclusion

This application note has detailed a robust and reliable methodology for the asymmetric synthesis of enantiopure azepan-2-ylmethanamine, a key building block for pharmaceutical research and development. The chiral pool approach starting from L-lysine offers an efficient and scalable route, leveraging the inherent chirality of a natural amino acid. The key transformations, including lactamization, nitrile formation, and asymmetric hydrogenation, have been described with detailed protocols and mechanistic insights. The provided data summary serves as a benchmark for successful execution of this synthesis. By providing a comprehensive understanding of the synthetic strategy and the critical experimental parameters, this guide aims to empower researchers to confidently produce this valuable chiral intermediate for their drug discovery programs.

References

-

Corey, E. J., & Reichard, G. A. (1989). Enantioselective synthesis of (S)- and (R)-[6-amino-2-(aminomethyl)hexyl]carbamic acid, key intermediates for the synthesis of potent enzyme inhibitors. Tetrahedron Letters, 30(39), 5207-5210. [Link]

-

Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

-

Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

-

O'Brien, P. (1998). Asymmetric synthesis of unnatural amino acids. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1457. [Link]

-

Ager, D. J. (Ed.). (2008). Asymmetric catalysis in organic synthesis. CRC press. [Link]

Scalable Synthesis of Azepan-2-ylmethanamine: An Application Note and Detailed Protocol

Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, represents a crucial structural motif in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties compared to their five- and six-membered counterparts.[1][2][3] Azepan-2-ylmethanamine, in particular, serves as a versatile building block for the synthesis of a wide range of pharmacologically active compounds, finding applications in the development of novel therapeutics. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers, scientists, and drug development professionals.

This application note provides a comprehensive and scalable three-step synthesis protocol for azepan-2-ylmethanamine, commencing from the readily available precursor, azepane-2-carboxylic acid. The described methodology is designed for robustness and adaptability to large-scale production, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure both high yield and purity of the final product.

Overall Synthetic Strategy

The synthesis of azepan-2-ylmethanamine is achieved through a three-step sequence, as illustrated in the workflow diagram below. The strategy involves an initial amidation of azepane-2-carboxylic acid to form the corresponding carboxamide. This is followed by a dehydration reaction to yield the key intermediate, azepane-2-carbonitrile. The final step involves the catalytic hydrogenation of the nitrile to afford the desired primary amine, azepan-2-ylmethanamine.

Figure 1: Overall synthetic workflow for the preparation of azepan-2-ylmethanamine.

Step 1: Amidation of Azepane-2-carboxylic Acid

The initial step of the synthesis involves the conversion of azepane-2-carboxylic acid to azepane-2-carboxamide. For a scalable process, direct amidation using a coupling agent or conversion to an acid chloride followed by reaction with ammonia are viable options. The latter is often preferred for its high reactivity and the ease of removal of byproducts.

Protocol: Synthesis of Azepane-2-carboxamide

-

Acid Chloride Formation: In a well-ventilated fume hood, to a stirred solution of azepane-2-carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene (5-10 volumes), thionyl chloride (1.2 eq.) is added dropwise at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2) and by thin-layer chromatography (TLC).

-

Solvent Removal: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure. It is crucial to ensure complete removal of thionyl chloride as it can interfere with the subsequent step.

-

Amidation: The crude acid chloride is redissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess, ~10 eq.).

-

Reaction and Work-up: The mixture is stirred vigorously for 1-2 hours at room temperature. The organic layer is then separated, and the aqueous layer is extracted with DCM (3 x 5 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield azepane-2-carboxamide.

| Parameter | Value |

| Starting Material | Azepane-2-carboxylic acid |

| Key Reagents | Thionyl chloride, Ammonium hydroxide |

| Solvent | Dichloromethane (DCM) or Toluene |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Table 1: Summary of reaction parameters for the synthesis of azepane-2-carboxamide.

Step 2: Dehydration of Azepane-2-carboxamide to Azepane-2-carbonitrile

The second step is the dehydration of the primary amide to the corresponding nitrile. Several dehydrating agents can be employed for this transformation, including phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3).[4][5][6][7] For large-scale operations, phosphorus oxychloride is often a preferred reagent due to its liquid form, which simplifies handling, and its high reactivity.

Mechanism of Dehydration using Phosphorus Oxychloride

The dehydration of the amide with phosphorus oxychloride proceeds through the formation of a Vilsmeier-like intermediate. The lone pair of the amide oxygen attacks the electrophilic phosphorus atom of POCl3, followed by elimination of chloride ions and subsequent deprotonation to form a stable intermediate. A final elimination step, often facilitated by a base, yields the nitrile.

Figure 2: Simplified mechanism of amide dehydration using POCl3.

Protocol: Synthesis of Azepane-2-carbonitrile

-

Reaction Setup: In a fume hood, azepane-2-carboxamide (1.0 eq.) is dissolved or suspended in a suitable anhydrous solvent like acetonitrile or dichloromethane (5-10 volumes). Anhydrous pyridine or triethylamine (2.0-3.0 eq.) is added as a base to neutralize the generated HCl.

-

Addition of Dehydrating Agent: The mixture is cooled to 0 °C, and phosphorus oxychloride (1.1-1.5 eq.) is added dropwise while maintaining the temperature below 10 °C.[8]

-

Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-6 hours. The progress of the reaction should be monitored by TLC or gas chromatography (GC).

-

Quenching and Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude azepane-2-carbonitrile can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Azepane-2-carboxamide |

| Dehydrating Agent | Phosphorus oxychloride (POCl3) |

| Base | Pyridine or Triethylamine |

| Solvent | Acetonitrile or Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-90% |

Table 2: Summary of reaction parameters for the synthesis of azepane-2-carbonitrile.

Step 3: Reduction of Azepane-2-carbonitrile to Azepan-2-ylmethanamine

The final step is the reduction of the nitrile functional group to a primary amine. For scalable and industrially viable processes, catalytic hydrogenation is the method of choice. Raney Nickel is a highly effective and widely used catalyst for this transformation due to its high activity and relatively low cost.[9][10] The reaction is typically carried out in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[11]

Protocol: Synthesis of Azepan-2-ylmethanamine

-

Catalyst Preparation and Handling: Raney Nickel is a pyrophoric catalyst and must be handled with extreme care under an inert atmosphere or a solvent slurry.[12] A slurry of activated Raney Nickel (5-10 wt% of the nitrile) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Setup: A solution of azepane-2-carbonitrile (1.0 eq.) in methanol or ethanol containing ammonia (typically a 7N solution in methanol is used) is charged into a high-pressure hydrogenation reactor.

-

Hydrogenation: The prepared Raney Nickel slurry is carefully added to the reactor under an inert atmosphere. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a temperature of 50-80 °C.

-

Reaction Monitoring: The progress of the hydrogenation is monitored by the uptake of hydrogen and can be confirmed by GC or TLC analysis for the disappearance of the starting nitrile.

-

Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition. The filtrate is concentrated under reduced pressure to remove the solvent and excess ammonia.

-

Purification: The crude azepan-2-ylmethanamine is purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

| Parameter | Value |

| Starting Material | Azepane-2-carbonitrile |

| Catalyst | Raney Nickel |

| Reducing Agent | Hydrogen Gas (H2) |

| Solvent | Methanol or Ethanol with Ammonia |

| Temperature | 50-80 °C |

| Pressure | 50-100 psi |

| Typical Yield | 80-95% |

Table 3: Summary of reaction parameters for the synthesis of azepan-2-ylmethanamine.

Characterization Data (Expected)

Azepane-2-carbonitrile:

-

IR (neat, cm⁻¹): ~2245 (C≡N stretch).[13]

-

¹H NMR (CDCl₃, δ): 3.4-3.6 (m, 1H), 2.8-3.0 (m, 2H), 1.5-2.0 (m, 8H).

-

¹³C NMR (CDCl₃, δ): ~120 (CN), ~50 (CH-CN), and signals for the azepane ring carbons.[14][15]

Azepan-2-ylmethanamine:

-

IR (neat, cm⁻¹): 3350-3250 (N-H stretch, broad), 1650-1580 (N-H bend).

-

¹H NMR (CDCl₃, δ): 2.6-3.0 (m, 5H), 1.2-1.8 (m, 8H), 1.1 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, δ): ~60 (CH-CH₂NH₂), ~45 (CH₂NH₂), and signals for the azepane ring carbons.

Safety Considerations

-

Thionyl chloride and Phosphorus oxychloride: Both are corrosive and react violently with water, releasing toxic gases (HCl, SO₂, and phosphoryl chlorides).[8][16][17][18][19] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Raney Nickel: This catalyst is pyrophoric, especially when dry, and can ignite spontaneously in air.[12] It should always be handled as a slurry in water or an appropriate solvent. Spent catalyst should be carefully quenched and disposed of according to institutional safety guidelines.

-

Hydrogenation: Reactions involving hydrogen gas under pressure should be conducted in a specialized high-pressure reactor behind a safety shield. Proper purging procedures with an inert gas are essential to avoid the formation of explosive mixtures.

Conclusion

This application note details a robust and scalable three-step synthesis for azepan-2-ylmethanamine. The described protocols utilize readily available reagents and established chemical transformations, making this route amenable to large-scale production. By providing a thorough explanation of the experimental procedures, reaction parameters, and safety precautions, this guide aims to equip researchers and drug development professionals with a practical and reliable method for accessing this valuable synthetic building block.

References

-

Aquino, F., Karge, R., Pauling, H., & Bonrath, W. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 2(11), 176-179. [Link]

-

Barbe, G., Charette, A. B. (2007). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. [Link]

- US5817827A - Method for the dehydration of amides to nitriles - Google Patents. (n.d.).

-

Dehydration of primary amides to nitriles: a) known methods; b) this work. - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides - TSI Journals. (n.d.). Retrieved February 7, 2026, from [Link]

-

Scheme 2a. Synthesis of Azepines and Azepinone from substituted... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 7, 2026, from [Link]

-

Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

-

Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (n.d.). Retrieved February 7, 2026, from [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). Retrieved February 7, 2026, from [Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. (n.d.). Retrieved February 7, 2026, from [Link]

-

Recent developments in dehydration of primary amides to nitriles - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

-

Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution | PDF - Scribd. (n.d.). Retrieved February 7, 2026, from [Link]

-

13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved February 7, 2026, from [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents. (n.d.).

-

(PDF) Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). Retrieved February 7, 2026, from [Link]

-

Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. (n.d.). Retrieved February 7, 2026, from [Link]

-

Raney Nickel Catalyst, Vineeth Precious. (n.d.). Retrieved February 7, 2026, from [Link]

-

hydrogen - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2026, from [Link]

-

Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

(PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved February 7, 2026, from [Link]

-

Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2026, from [Link]

-

Selective Hydrogenation of Butyronitrile over Raney-Metals. (n.d.). Retrieved February 7, 2026, from [Link]

-

Safety Slide: Raney Nickel. (n.d.). Retrieved February 7, 2026, from [Link]

-

Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. - Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved February 7, 2026, from [Link]

-

Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 7, 2026, from [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

-

Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved February 7, 2026, from [Link]

-

Structure Determination of Alkanes Using 13C-NMR and H-NMR - Chemistry LibreTexts. (n.d.). Retrieved February 7, 2026, from [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.). Retrieved February 7, 2026, from [Link]

-

Reagent Friday: Raney Nickel - Master Organic Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (n.d.). Retrieved February 7, 2026, from [Link]

-

PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No - Loba Chemie. (n.d.). Retrieved February 7, 2026, from [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 4. Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles | MDPI [mdpi.com]

- 5. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tsijournals.com [tsijournals.com]

- 8. fishersci.com [fishersci.com]

- 9. preciouscatalyst.com [preciouscatalyst.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. nj.gov [nj.gov]

- 13. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nj.gov [nj.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. my.airliquide.com [my.airliquide.com]

- 19. lobachemie.com [lobachemie.com]

Application Note: Azepan-2-ylmethanamine as a High-Value Building Block

This guide details the strategic application of azepan-2-ylmethanamine (also known as 2-(aminomethyl)azepane or homopipecolyl amine) in medicinal chemistry. It moves beyond standard piperidine/pyrrolidine scaffolds to explore the unique conformational space of seven-membered rings.

Part 1: Strategic Significance & Chemical Profile[1]

The "Seven-Membered" Advantage

In modern drug discovery, escaping the "flatland" of aromatic rings and the ubiquity of six-membered heterocycles (piperidines) is a key strategy for generating novel intellectual property and improving physicochemical properties.[1] Azepan-2-ylmethanamine offers two distinct advantages:

-

Conformational Flexibility: Unlike the rigid chair conformation of piperidine, the azepane ring adopts a flexible twist-chair/twist-boat conformation. This allows the side chain to explore binding pockets inaccessible to smaller rings.

-

High Fsp³ Character: Increasing the fraction of sp³-hybridized carbons correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.

Chemical Profile[1][2][3][4]

-

CAS: 42839-32-7 (Free base), 23542-63-4 (Generic/Salt forms)[2]

-

IUPAC Name: 1-(Azepan-2-yl)methanamine

-

Structure: A seven-membered saturated nitrogen heterocycle with an exocyclic primary amine at the C2 position.

-

Basicity:

-

Key Reactivity Feature: The primary exocyclic amine is kinetically more nucleophilic towards acylating agents due to lower steric hindrance, while the secondary endocyclic amine is thermodynamically more basic. This difference permits orthogonal functionalization .

Part 2: Synthetic Workflows & Decision Logic

Orthogonal Protection Strategy

The critical step in using this diamine is differentiating the two nitrogen atoms. The following Graphviz diagram illustrates the decision logic for selective functionalization.

Caption: Decision tree for orthogonal functionalization of the azepan-2-ylmethanamine scaffold.

Part 3: Experimental Protocols

Protocol A: Selective Acylation of the Primary Amine

Target: To couple a carboxylic acid to the exocyclic amine while leaving the ring nitrogen free.

Rationale: The primary amine is less sterically hindered than the secondary ring nitrogen. By using a mild acylating agent (NHS ester) or controlling the temperature with an acid chloride, kinetic selectivity is achieved.[2]

Materials:

-

Azepan-2-ylmethanamine (1.0 equiv)

-

Carboxylic Acid derivative (NHS ester preferred, or Acid Chloride) (0.9 equiv)[2]

-

Dichloromethane (DCM) (anhydrous)[2]

-

Triethylamine (TEA) (1.1 equiv)[2]

Procedure:

-

Preparation: Dissolve azepan-2-ylmethanamine (100 mg, 0.78 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to -78°C (if using acid chloride) or 0°C (if using NHS ester).[2]

-

Addition:

-

For Acid Chlorides: Add TEA followed by the dropwise addition of the acid chloride (0.9 equiv dissolved in DCM) over 30 minutes. The substoichiometric amount ensures the primary amine reacts first.

-

For NHS Esters: Add the NHS ester (0.9 equiv) in one portion at 0°C.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC/LCMS. The primary amide forms rapidly.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[2]

-

Purification: The crude mixture will contain the desired mono-amide and unreacted diamine. The secondary amine in the product is basic; purify using a silica column pre-treated with 1% TEA or use amine-functionalized silica to prevent streaking.

Protocol B: Reductive Alkylation of the Ring Nitrogen

Target: To introduce an alkyl group onto the azepane ring nitrogen.

Rationale: Reductive amination is preferred over direct alkylation (with halides) to avoid over-alkylation (quaternization).[2]

Procedure:

-

Setup: Dissolve 1-Boc-2-(aminomethyl)azepane (if side chain protection is needed) or the free diamine (if side chain is already functionalized) in MeOH/DCE (1:1).

-

Imine Formation: Add the aldehyde (1.1 equiv) and catalytic acetic acid (1 drop).[2] Stir for 1 hour at room temperature.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir overnight.

-

Workup: Quench with aqueous NaOH (1M) to pH 10. Extract with DCM.

-

Note: If using the free diamine, the aldehyde will preferentially react with the primary amine first. To alkylate the ring nitrogen specifically, the primary amine must be protected (e.g., as a Boc-carbamate or amide) prior to this step.[2]

Part 4: Case Study & Applications

The Balanol Connection (Kinase Inhibition)

The fungal metabolite (-)-Balanol is a potent inhibitor of Protein Kinase C (PKC) and PKA.[3] Its core structure features a 3-hydroxy-azepane ring.

-

Application: Researchers utilize the azepan-2-ylmethanamine scaffold to synthesize "Balanol analogs" that retain the ATP-binding mimicry but simplify the synthesis by removing the 3-hydroxy group.

-

Mechanism: The azepane ring mimics the ribose ring of ATP, positioning the exocyclic amine (often coupled to a benzamide) to interact with the hinge region of the kinase.

Carbonic Anhydrase IX (CAIX) Inhibitors

Recent studies (e.g., Bioorg.[2] Med. Chem.) have utilized the azepane scaffold to display sulfonamide "warheads" for targeting CAIX, a hypoxia-induced tumor target.

-

Design: The azepane ring fills the hydrophobic pocket of the enzyme more effectively than a piperazine ring, leading to nanomolar potency (IC50 < 20 nM).

Data Summary: Scaffold Comparison

| Property | Piperidine (6-ring) | Azepane (7-ring) | Impact on Drug Design |

| Conformation | Rigid Chair | Flexible Twist-Chair | Better induced fit for flexible pockets |

| Lipophilicity (LogP) | Moderate | Slightly Higher | Increased permeability (BBB penetration) |

| Metabolic Stability | High | High | Good oral bioavailability potential |

| C-H Activation | Well-studied | Emerging | Novel IP space for patentability |

Part 5: References

-

Pharmaceutical Significance of Azepane Motifs: Eur. J. Med. Chem., 2019.[2] "Pharmaceutical significance of azepane based motifs for drug discovery." Link

-

Synthesis of Balanol Core: J. Org. Chem., 2000.[2][4] "Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment." Link[2]

-

Azepane in CAIX Inhibitors: Bioorg. Med. Chem., 2015.[2][5][6] "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes." Link

-

Selective Acylation Protocols: Ind. J. Chem., 2014.[2][3][7] "Selectivities in acylation of primary and secondary amine." Link

-

Building Block Source: PubChem Compound Summary for CID 16218684 (Azepan-2-ylmethanamine). Link[2]

Sources

- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]